(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride
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Overview
Description
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable amino alcohol.
Reaction Conditions: The key steps involve the formation of the amino alcohol intermediate through reductive amination or other suitable methods. The reaction conditions often include the use of reducing agents like sodium borohydride or catalytic hydrogenation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted aromatic compounds.
Scientific Research Applications
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and aromatic ring allow it to bind to enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-OL hydrochloride
- (2S)-2-Amino-2-(3-methoxyphenyl)ethan-1-OL hydrochloride
- (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-OL hydrochloride
Uniqueness
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with only one substituent.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHXCOXQHPCSDF-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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